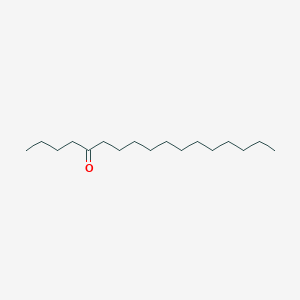
Heptadecan-5-one
Overview
Description
Heptadecan-5-one is a ketone compound that belongs to the class of organic compounds known as ketones. It is a colorless liquid with a characteristic odor and is commonly used in the fragrance and flavor industry. Heptadecan-5-one has also been studied for its potential use in various scientific research applications.
Scientific Research Applications
Anti-Inflammatory and Antioxidant Effects
Heptadecane, a component of Spirulina platensis, has been studied for its potential anti-inflammatory properties. Research indicates that heptadecane may suppress inflammatory activation of NF-kB via redox-related NIK/IKK and MAPKs pathways in aged kidney tissues, thus modulating pro-inflammatory gene expressions (Kim et al., 2013). This suggests a possible role for heptadecane in treating age-related inflammatory conditions.
Energy Storage and Phase Change Materials
Heptadecane has been utilized in the field of energy storage, particularly as a phase change material (PCM). Studies have focused on microencapsulating heptadecane with materials like starch and calcium carbonate to enhance its thermal properties for thermal energy storage applications. These microencapsulated PCMs demonstrate high melting and solidifying enthalpies and improved thermal reliability, making them suitable for various applications, including building air conditioning, textile thermal management, and food preservation (Irani et al., 2017; Sari et al., 2021).
Catalytic Conversion and Chemical Synthesis
Heptadecane is also a product of chemical synthesis processes. For instance, the decarboxylation of oleic acid to heptadecane over platinum-supported catalysts has been demonstrated, highlighting its potential in converting fatty acid molecules into gasoline/diesel-range hydrocarbons. This process exhibits high selectivity and stability, making it a promising approach for sustainable chemical production (Yang et al., 2015; Yang & Carreon, 2017).
Polymer Research
In polymer science, heptadecane has been used to study its interaction with polyethylene. A mixture of high-density polyethylene and heptadecane showed unique properties, such as reduced crystallinity of polyethylene and prolonged antioxidant action. This research provides insights into the potential applications of heptadecane in polymer blends and composites (Shlyapnikov & Kolesnikova, 2003).
Biodegradation and Environmental Applications
Heptadecane's biodegradation has been examined in environmental studies, particularly in the context of hydrocarbon contamination. Mathematical modeling of heptadecane biodegradation in variably-saturated sand columns provided insights into the processes involved in the natural attenuation of hydrocarbon pollutants. This research has implications for environmental remediation and the management of hydrocarbon-contaminated sites (Geng et al., 2013).
properties
IUPAC Name |
heptadecan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O/c1-3-5-7-8-9-10-11-12-13-14-16-17(18)15-6-4-2/h3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEKPVXOAZQPJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601365 | |
| Record name | Heptadecan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptadecan-5-one | |
CAS RN |
831170-64-0 | |
| Record name | Heptadecan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




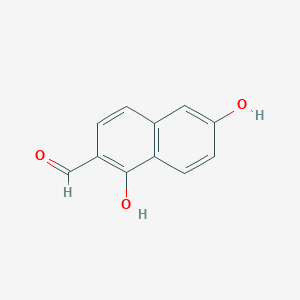
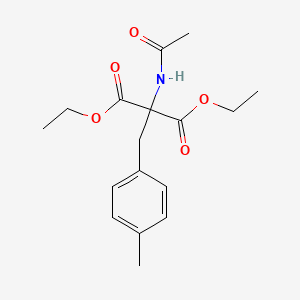
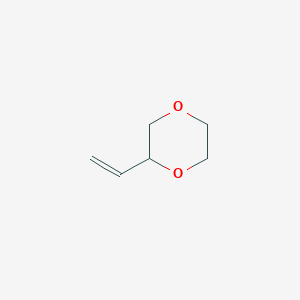

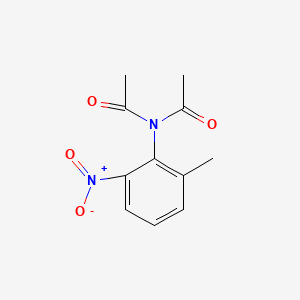
![Tris[2-(2-pyridyl)ethyl]amine](/img/structure/B3057544.png)
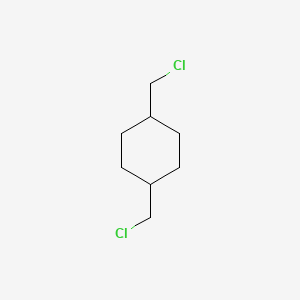
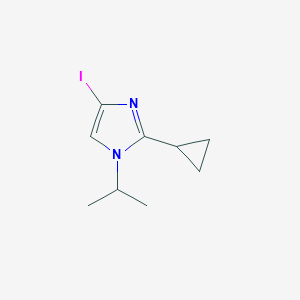
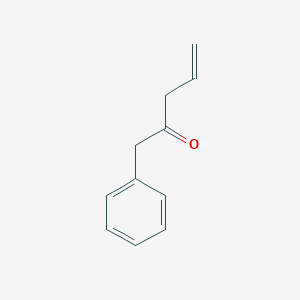
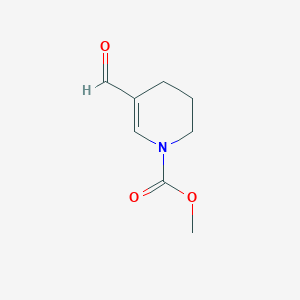
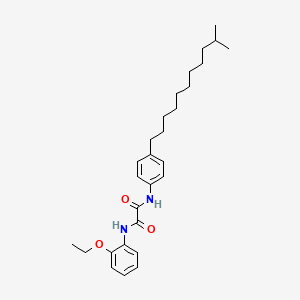
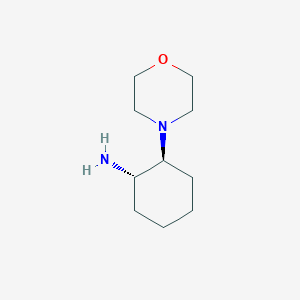
![3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)